Licodione

Description

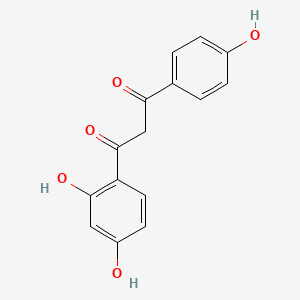

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-10-3-1-9(2-4-10)13(18)8-15(20)12-6-5-11(17)7-14(12)19/h1-7,16-17,19H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEKMEBGIJSGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210052 | |

| Record name | Licodione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61153-76-2 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61153-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licodione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061153762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licodione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Licodione

Botanical Sources and Distribution

Licodione's natural distribution is primarily associated with leguminous plants.

Glycyrrhiza echinata (Licorice)

Glycyrrhiza echinata is a key botanical source of this compound. tandfonline.com this compound was first identified in this species. tandfonline.com In G. echinata, this compound is considered a biosynthetic intermediate in the formation of echinatin (B1671081), a retrochalcone. researchgate.netresearchgate.netrsc.org Studies on cultured G. echinata cells have demonstrated the presence of this compound, and its biosynthesis in these cells has been investigated. oup.comtandfonline.comresearchgate.netrsc.orgcapes.gov.brnih.govtandfonline.com

Medicago sativa (Alfalfa)

Medicago sativa, commonly known as alfalfa, is another plant species where this compound has been detected. tandfonline.com In alfalfa, this compound can accumulate in cultured cells, particularly when treated with elicitors like yeast extract. tandfonline.comnih.gov While alfalfa is known for producing isoflavonoid (B1168493) phytoalexins like medicarpin, this compound represents a product of a different branch of flavonoid biosynthesis in this plant. tandfonline.com

Other Genera and Species Exhibiting this compound Presence

Beyond Glycyrrhiza echinata and Medicago sativa, this compound or related prenylated forms have been noted in other species. For instance, 5′-prenyl-licodione, a metabolite related to this compound, has been isolated from cultured Glycyrrhiza echinata cells. researchgate.netcapes.gov.br While the search results primarily highlight Glycyrrhiza and Medicago, the mention of related compounds like prenyl-licodione suggests the potential for this compound or its derivatives to occur in other species within the Fabaceae family or closely related genera, although specific detailed occurrences were not extensively covered in the provided results. This compound has also been noted in Glycyrrhiza pallidiflora. naturalproducts.net

Cultured Plant Cell Systems for this compound Production

Plant cell culture techniques offer an alternative approach for the production of secondary metabolites like this compound, allowing for controlled environments and potentially higher yields compared to traditional agricultural methods. researchgate.netnih.govnih.gov

Elicitor-Induced Accumulation in Suspension Cultures

The production and accumulation of this compound in plant cell cultures can be significantly enhanced by the application of elicitors. Elicitors are substances that trigger defense responses in plants, leading to the increased synthesis of secondary metabolites. nih.govphytojournal.commdpi.com Yeast extract has been identified as an effective elicitor for inducing this compound accumulation in cultured cells of both Glycyrrhiza echinata and Medicago sativa. oup.comtandfonline.comresearchgate.netcapes.gov.brnih.govtandfonline.comnih.gov

In cultured Glycyrrhiza echinata cells, treatment with yeast extract or calcium alginate beads stimulated the production of echinatin and its precursor, this compound. researchgate.netcapes.gov.br The accumulation of this compound in yeast extract-treated alfalfa cells was observed to be rapid and transient. tandfonline.com For instance, in one study, this compound began to accumulate around 24 hours after yeast extract treatment, reaching its highest content at approximately 32 hours. tandfonline.com

The induction of this compound synthesis by elicitors like yeast extract is thought to involve the activation of specific biosynthetic pathways and potentially transcriptional activation of related genes. tandfonline.com

Table 1: this compound Accumulation in Elicitor-Treated Alfalfa Cell Culture

| Elicitor | Time After Treatment (h) | This compound Content (µg/10 ml culture) |

| Yeast Extract | 24 | ~50 |

| Yeast Extract | 32 | Highest Content (~50) |

| Yeast Extract | After several days | Small amount detected |

Note: Data derived from approximate values presented in search result tandfonline.com.

Optimization of Cell Culture Conditions for this compound Biosynthesis

Optimizing cell culture conditions is crucial for maximizing the production of secondary metabolites. biotechkiosk.comlabcompare.comalayen.edu.iq While detailed optimization protocols specifically for this compound production were not extensively detailed in the provided search results, general principles of plant cell culture optimization apply. These principles often involve adjusting factors such as:

Media Composition: The basal medium, as well as the concentration and balance of macronutrients, micronutrients, vitamins, and plant growth regulators (e.g., auxins and cytokinins), can significantly impact cell growth and secondary metabolite production. tandfonline.comalayen.edu.iqresearchgate.net For example, Murashige-Skoog's basal medium with additions like 2,4-D, kinetin, and coconut water has been used for maintaining alfalfa suspension cultures. tandfonline.com

Elicitor Concentration and Timing: The type, concentration, and the timing of elicitor addition are critical factors influencing the level of secondary metabolite accumulation. phytojournal.commdpi.comresearchgate.net Studies on other plant cell cultures have shown that optimal elicitor concentrations and application times are necessary for maximum product yield, and exceeding these can sometimes have adverse effects. phytojournal.commdpi.com

Physical Factors: Environmental conditions such as light, temperature, and aeration can also play a role in cell growth and biosynthesis. While not specifically detailed for this compound in the results, these are common parameters optimized in plant cell cultures. labcompare.com

Cell Line Selection: Different cell lines or strains of the same plant species can exhibit variations in their capacity to produce secondary metabolites. researchgate.net The use of specific cell lines, such as the M-2 strain of Glycyrrhiza echinata, has been noted in studies on this compound and echinatin production. researchgate.netrsc.orgcapes.gov.br

Research into the enzymes involved in this compound biosynthesis, such as this compound synthase (a cytochrome P450 monooxygenase), provides insights into the metabolic pathways that could potentially be targeted for optimization or genetic engineering to enhance production in cell cultures. oup.comnih.govwikipedia.org this compound synthase catalyzes the formation of this compound from (2S)-liquiritigenin. oup.comnih.govwikipedia.org

Table 2: Enzymes Involved in this compound Biosynthesis Mentioned

| Enzyme Name | EC Number | Reaction | Source Organism |

| This compound synthase | EC 1.14.13.87 | Liquiritigenin (B1674857) + NADPH + H+ + O2 <=> this compound + NADP+ + H2O | Glycyrrhiza echinata |

| This compound O-methyltransferase | - | Methyl transfer from S-adenosyl-L-methionine (SAM) to this compound | Glycyrrhiza echinata |

Note: EC number for this compound O-methyltransferase was not explicitly found in the provided results.

Biosynthetic Pathways and Enzymology of Licodione

Primary Biosynthetic Routes of Licodione Elucidation

Research has elucidated key enzymatic steps responsible for this compound formation, highlighting the central role of flavanone (B1672756) hydroxylation. nih.govoup.com

A major pathway for this compound biosynthesis involves the 2-hydroxylation of flavanones, a reaction catalyzed by specific enzymes. nih.govqmul.ac.ukoup.com

(2S)-Flavanone 2-hydroxylase (F2H), also recognized as this compound synthase, is an enzyme that catalyzes the hydroxylation of (2S)-flavanones at the C-2 position. ontosight.aiqmul.ac.uknih.gov This enzyme plays a crucial role in the synthesis of various flavonoids, including the pathway leading to this compound. ontosight.ai Studies in cultured Glycyrrhiza echinata cells, a species of licorice, have demonstrated that a microsomal fraction catalyzes the formation of this compound from (2S)-liquiritigenin in the presence of NADPH and oxygen. nih.govoup.com This enzymatic activity was attributed to this compound synthase. nih.govoup.com Further characterization, including the identification of a cytochrome P450 cDNA (CYP93B1) from Glycyrrhiza echinata, confirmed its role as a (2S)-flavanone 2-hydroxylase that functions as this compound synthase when acting on liquiritigenin (B1674857). qmul.ac.uknih.govoup.com The enzyme is classified under EC 1.14.14.162. qmul.ac.ukenzyme-database.orgexpasy.org

This compound synthase activity has been shown to be dependent on cytochrome P450 monooxygenases. nih.govoup.comoup.com This dependence is supported by its localization in the microsomal fraction of plant cells, its requirement for NAD(P)H and O2 for activity, and its inhibition by typical cytochrome P450 inhibitors. nih.govoup.comoup.com Cytochrome P450 enzymes are a superfamily of membrane-bound hemoproteins involved in metabolizing various compounds, including plant secondary metabolites. mdpi.com The identification of CYP93B1 as a (2S)-flavanone 2-hydroxylase/Licodione synthase underscores the critical role of this class of enzymes in the biosynthesis of this compound. qmul.ac.uknih.govoup.com

The reaction mechanism catalyzed by this compound synthase likely involves the 2-hydroxylation of the flavanone molecule. nih.govoup.com The resulting 2-hydroxyflavanone (B13135356) intermediate is considered meta-stable and can undergo subsequent transformations, potentially involving hemiacetal opening, to form this compound. nih.govqmul.ac.ukoup.com This mechanism is thought to be similar to that proposed for certain flavone (B191248) synthases and is related to the mechanism of isoflavone (B191592) synthase. nih.govoup.com Studies have detected 2-hydroxyliquiritigenin as a potential intermediate that spontaneously forms this compound. creative-enzymes.comresearchgate.net

Another enzymatic activity associated with this compound formation is described as Liquiritigenin, NADPH:oxygen oxidoreductase (this compound-forming). ontosight.aiwikipedia.org This enzyme, classified under EC 1.14.13.87, catalyzes the reaction where liquiritigenin is converted to this compound using NADPH and oxygen. creative-enzymes.comwikipedia.org

The reaction can be summarized as: Liquiritigenin + NADPH + H⁺ + O₂ ⇌ this compound + NADP⁺ + H₂O creative-enzymes.comwikipedia.org

This highlights a direct enzymatic conversion of liquiritigenin to this compound, requiring NADPH as a cofactor for the oxidation-reduction process. ontosight.aicreative-enzymes.comwikipedia.org

Flavanone 2-Hydroxylation Pathway

Cytochrome P450 Monooxygenase Dependence in this compound Biosynthesis

Precursor Metabolites and Downstream Diversification

The primary precursor for this compound biosynthesis discussed in the context of the flavanone 2-hydroxylation pathway is (2S)-liquiritigenin, a flavanone. nih.govqmul.ac.ukoup.com Liquiritigenin itself is synthesized through earlier steps in the flavonoid biosynthetic pathway, originating from the general phenylpropanoid pathway involving enzymes like phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate:coenzyme A ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI). researchgate.netmdpi.comfrontiersin.org

This compound serves as a branch point or intermediate in the biosynthesis of other compounds. Notably, it is a biosynthetic intermediate of the retrochalcone echinatin (B1671081) in Glycyrrhiza echinata. nih.govrsc.orgmdpi.com The conversion of this compound to echinatin involves this compound 2'-O-methyltransferase (LMT), which catalyzes the methylation of this compound. nih.govmdpi.comwikipedia.org

The following table summarizes key enzymatic activities involved in this compound biosynthesis:

| Enzyme Name | EC Number | Reaction | Substrate(s) | Product(s) | Cofactor(s) |

| (2S)-Flavanone 2-Hydroxylase / this compound Synthase | 1.14.14.162 | (2S)-flavanone + reduced [NADPH--hemoprotein reductase] + O₂ = a 2-hydroxyflavanone + oxidized [NADPH--hemoprotein reductase] + H₂O | (2S)-Liquiritigenin, (2S)-Naringenin, etc. qmul.ac.uk | 2-hydroxyliquiritigenin, 2-hydroxynaringenin, etc. qmul.ac.uknih.gov | NADPH, O₂ |

| Liquiritigenin, NADPH:Oxygen Oxidoreductase (this compound-Forming) | 1.14.13.87 | liquiritigenin + NADPH + H⁺ + O₂ ⇌ this compound + NADP⁺ + H₂O | Liquiritigenin | This compound | NADPH, O₂ |

| This compound 2'-O-methyltransferase (LMT) | 2.1.1.65 | S-adenosyl-L-methionine + this compound ⇌ S-adenosyl-L-homocysteine + 2'-O-methylthis compound | This compound, S-adenosyl-L-methionine | 2'-O-methylthis compound, S-adenosyl-L-homocysteine | S-adenosyl-L-methionine |

This compound's position in the metabolic network of plants like Glycyrrhiza echinata highlights its importance not only as a standalone compound but also as a pivotal intermediate leading to the biosynthesis of structurally diverse specialized metabolites. nih.govrsc.orgmdpi.com

Role of Liquiritigenin and Isoliquiritigenin (B1662430) as Biosynthetic Precursors

Liquiritigenin, a flavanone, and isoliquiritigenin, a chalcone, are established precursors in the biosynthesis of this compound ontosight.aioup.comtandfonline.com. Studies in cultured Glycyrrhiza echinata cells have shown that liquiritigenin is converted to this compound through the action of a specific enzyme oup.com. Similarly, experiments with Medicago sativa (alfalfa) cell cultures have indicated that isoliquiritigenin precedes the accumulation of this compound tandfonline.com. While isoliquiritigenin is an efficient precursor for echinatin, with the A-ring derived from the B-ring of isoliquiritigenin, the conversion of isoliquiritigenin to this compound is also observed rsc.org.

Integration of this compound within Retrochalcone and Flavone Biosynthetic Networks

This compound occupies a crucial branching point in plant metabolic pathways, linking the biosynthesis of flavones and retrochalcones researchgate.netnih.govtandfonline.com. In Glycyrrhiza echinata, this compound is an intermediate in the biosynthesis of the retrochalcone echinatin oup.comresearchgate.netrsc.org. The pathway involves the conversion of isoliquiritigenin to this compound, followed by further modifications to yield echinatin researchgate.net. This compound can also be converted to flavones, such as 7,4′-dihydroxyflavone nih.gov. This suggests a divergence in the metabolic fate of this compound, directing it towards either retrochalcone or flavone synthesis depending on the available enzymatic machinery researchgate.net.

Identification of 2-Hydroxylated Intermediates

The enzymatic conversion of flavanones to this compound involves hydroxylation at the 2-position oup.comcreative-enzymes.com. (2S)-Flavanone 2-hydroxylase (F2H), also known as this compound synthase, catalyzes the 2-hydroxylation of (2S)-liquiritigenin to form this compound ontosight.aioup.comcreative-enzymes.comwikipedia.org. This reaction is a critical step in the biosynthetic route to this compound ontosight.aiwikipedia.org. Evidence suggests that 2-hydroxyliquiritigenin is a potential, albeit rare, intermediate in this process, which may spontaneously convert to this compound nih.govcreative-enzymes.comresearchgate.netnih.govresearchgate.net. Studies using engineered microbial systems expressing flavanone 3-hydroxylase with 2-hydroxylase side activity have also indicated the production of 2-hydroxylated intermediates like 2-hydroxyliquiritigenin, which are likely involved in the biosynthesis of compounds including this compound nih.govresearchgate.netnih.govresearchgate.net.

Here is a data table summarizing key enzymes and precursors in this compound biosynthesis:

| Enzyme Name | EC Number | Substrate(s) | Product(s) | Role in this compound Biosynthesis | Source Organism(s) |

| This compound Synthase ((2S)-Flavanone 2-hydroxylase) | EC 1.14.13.87 | Liquiritigenin, NADPH, H+, O2 | This compound, NADP+, H2O | Catalyzes 2-hydroxylation of liquiritigenin to form this compound. ontosight.aioup.comcreative-enzymes.comwikipedia.org | Glycyrrhiza echinata oup.comwikipedia.org |

| This compound 2'-O-methyltransferase (LMT) | EC 2.1.1.65 | S-adenosyl-L-methionine, this compound | S-adenosyl-L-homocysteine, 2'-O-methylthis compound | Involved in the subsequent methylation of this compound in retrochalcone biosynthesis. nih.govwikipedia.orgenzyme-database.orgnih.govresearchgate.net | Glycyrrhiza echinata, Medicago sativa wikipedia.orgnih.gov |

Molecular Regulation of this compound Biosynthesis

The production of this compound is subject to molecular regulatory mechanisms that control the expression and activity of the enzymes involved in its biosynthesis tandfonline.comfrontiersin.org.

Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of flavonoids, including this compound, is regulated at the transcriptional level, with the expression of biosynthetic genes being influenced by various factors, including environmental cues and elicitors tandfonline.comfrontiersin.org. Treatment of plant cell cultures with elicitors, such as yeast extract, has been shown to induce the accumulation of this compound and other flavonoids, suggesting transcriptional activation of the corresponding biosynthetic genes tandfonline.comtandfonline.com. While specific transcription factors directly regulating this compound synthase gene expression are not extensively detailed in the provided results, the general principle of transcriptional control in flavonoid pathways is well-established frontiersin.org.

Epigenetic Regulation, including Histone Deacetylase (e.g., GiSRT2) Modulation

Epigenetic modifications, such as histone modifications and DNA methylation, are increasingly recognized for their roles in regulating gene expression, including that of biosynthetic genes frontiersin.orgnih.govbiorxiv.org. In Glycyrrhiza inflata, a histone deacetylase (HDAC) named GiSRT2 has been identified as a negative regulator of flavonoid biosynthesis researchgate.netnih.govresearchgate.net. Studies involving RNA interference (RNAi) of GiSRT2 showed increased accumulation of total flavonoids and licochalcone A (LCA), a downstream metabolite whose biosynthesis involves this compound researchgate.netnih.govresearchgate.net. Transcriptomic analysis of GiSRT2 RNAi lines revealed the upregulation of several structural genes in flavonoid biosynthesis, including GiLMT1, which encodes this compound 2'-O-methyltransferase researchgate.netnih.govresearchgate.net. This suggests that GiSRT2 epigenetically represses the expression of genes involved in the pathway leading to LCA, including the methylation step catalyzed by GiLMT1, which acts on this compound researchgate.netnih.govresearchgate.net. Inhibition of GiSRT2 activity appears to release this repression, leading to increased flavonoid production nih.gov.

Here is a data table summarizing the role of GiSRT2 in flavonoid biosynthesis:

| Epigenetic Regulator | Type of Regulation | Target Pathway(s) | Observed Effect on Flavonoid Accumulation | Relevant Findings | Source Organism |

| GiSRT2 | Negative (Epigenetic) | Flavonoid biosynthesis (including pathway to LCA) | Decreased (when active) / Increased (when inhibited or silenced) researchgate.netnih.govresearchgate.net | RNAi of GiSRT2 leads to increased total flavonoids and LCA; Upregulation of biosynthetic genes like GiLMT1 in GiSRT2 RNAi lines. researchgate.netnih.govresearchgate.net | Glycyrrhiza inflata researchgate.netnih.govresearchgate.net |

Structure Activity Relationship Studies of Licodione and Its Derivatives

Structural Elucidation of Naturally Occurring Licodione Analogues

Naturally occurring analogues of this compound often feature modifications such as prenylation and O-methylation, which can significantly impact their biological properties.

Prenylated this compound Derivatives (e.g., 2′-methoxy-3′-prenyl-licodione)

Prenylation, the addition of isoprenoid groups, is a common modification in flavonoids and can influence their lipophilicity and interactions with biological targets. 2′-methoxy-3′-prenyl-licodione is an example of a prenylated this compound derivative found in nature. nih.govresearchgate.net This compound, along with 2′-methoxy-3′,3″-diprenyl-licodione, has been identified in the roots of Hovea parvicalyx. researchgate.net These prenylated derivatives have shown inhibitory activity against isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme considered a potential target in cancer therapy. nih.govresearchgate.net Research indicates that 2′-methoxy-3′-prenyl-licodione inhibits Icmt with an IC50 of 30 µM. researchgate.net

O-Methylated this compound Derivatives (e.g., 2′-O-methylthis compound)

O-methylation, the addition of a methyl group to a hydroxyl group, is another common modification that can alter the biological activity and metabolic fate of flavonoids. 2′-O-methylthis compound is a naturally occurring O-methylated derivative of this compound. capes.gov.bruni.lu This compound is formed through the enzymatic methylation of this compound. nih.govnih.gov The co-occurrence of this compound and 2′-O-methylthis compound in species like Glycyrrhiza pallidiflora suggests their close biogenetic relationship. capes.gov.br O-methylation can influence properties such as solubility, stability, and interactions with enzymes and receptors. researchgate.netmdpi.com

Enzymatic Modification and Derivative Formation

Enzymes play a crucial role in the biosynthesis of this compound derivatives, catalyzing specific modifications like O-methylation.

S-Adenosyl-L-Methionine:this compound 2'-O-Methyltransferase (LMT) Characterization

S-Adenosyl-L-Methionine:this compound 2'-O-Methyltransferase (LMT) is an enzyme responsible for the O-methylation of this compound at the 2'-hydroxyl position, leading to the formation of 2′-O-methylthis compound. nih.govontosight.ai This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. nih.govmdpi.comnih.gov LMT activity has been observed in cultured cells of Glycyrrhiza echinata. nih.gov In Glycyrrhiza inflata, the enzyme GiLMT1 has been characterized and shown to catalyze the conversion of this compound to 2′-O-methylthis compound. nih.govresearchgate.net Studies involving heterologous expression of GiLMT1 in E. coli and in vitro enzyme assays have confirmed its catalytic function. nih.gov

Advanced Research Methodologies and Biotechnological Applications

Heterologous Biosynthesis of Licodione in Microbial Systems

Heterologous biosynthesis in microbial systems offers an alternative to traditional plant extraction for obtaining this compound. This approach leverages the power of microbial cell factories to produce the compound.

Engineered Streptomyces Species (e.g., S. albus, S. albidoflavus) for De Novo Production

Engineered Streptomyces species, such as Streptomyces albus, have been explored for the de novo biosynthesis of flavonoids, including intermediates potentially related to this compound. Studies have shown that engineered S. albus strains can produce various flavonoids and related compounds. nih.govresearchgate.netnih.govuniovi.esdntb.gov.ua For instance, an engineered S. albus strain designed for the production of flavanonols unexpectedly produced several flavones and flavonols. nih.govresearchgate.netnih.govuniovi.es This production was attributed to a heterologous flavanone (B1672756) 3-hydroxylase (F3H) enzyme exhibiting a 2-hydroxylase side activity. nih.govresearchgate.netnih.govuniovi.es This promiscuous enzymatic activity led to the biosynthesis of rare 2-hydroxylated intermediates, including 2-hydroxyliquiritigenin, 2-hydroxynaringenin, and likely this compound. nih.govresearchgate.netnih.govuniovi.es The versatility of S. albus makes it a suitable host for the heterologous production of a diverse range of plant flavonoids. nih.govresearchgate.netnih.govuniovi.es

Metabolic Engineering Strategies for Enhanced Titers and Yields

Metabolic engineering strategies are crucial for optimizing microbial cell factories to enhance the production titers and yields of target compounds like this compound. This involves systematically analyzing and modifying metabolic pathways using molecular biology techniques to improve the efficiency of converting substrates into the desired product. mdpi.com While specific detailed strategies solely focused on enhancing this compound titers in Streptomyces were not extensively detailed in the search results, the general principles of metabolic engineering in microbial systems, particularly for producing natural products and their derivatives, are applicable. mdpi.comrsc.orgnih.gov These strategies often involve modifying the uptake of carbon sources, engineering regulatory circuits, optimizing the activity of enzymes in the pathway, and potentially designing de novo pathways or employing genomic engineering techniques. mdpi.comrsc.orgnih.gov The goal is to channel metabolic flux towards the synthesis of the target compound while minimizing the production of byproducts.

Enzyme Functional Characterization and Kinetic Analysis

Understanding the enzymes involved in this compound biosynthesis is fundamental for both elucidating the natural pathway and for engineering microbial production systems. This involves characterizing enzyme function and determining their kinetic parameters.

Recombinant Enzyme Expression and Purification

Recombinant expression and purification of enzymes involved in metabolic pathways are standard procedures in biochemical research. nih.govmdanderson.orgnih.gov This typically involves cloning the gene encoding the enzyme into an expression vector, transforming a suitable host organism (such as Escherichia coli or Streptomyces) with the vector, inducing protein expression, and then purifying the recombinant protein using techniques like affinity chromatography. nih.govmdanderson.orgnih.gov This allows for the isolation of the specific enzyme in sufficient quantities and purity for functional and kinetic studies. While direct information on the recombinant expression and purification of enzymes specifically identified as catalyzing this compound formation was not prominently found, the general methodologies for recombinant enzyme production are well-established and would be applied in this compound research. nih.govmdanderson.orgnih.gov

Omics Approaches in this compound Research

Omics approaches provide a comprehensive view of biological systems and can be valuable in this compound research. These high-throughput technologies allow for the global analysis of different types of molecules. nih.govfrontiersin.orgisaaa.org

Genomics provides the complete genetic blueprint of an organism, which can help identify potential genes encoding enzymes involved in this compound biosynthesis. nih.govisaaa.orgmdpi.com Transcriptomics analyzes the complete set of RNA transcripts, revealing gene expression patterns under different conditions, which can indicate which genes in the this compound pathway are active. nih.govfrontiersin.orgisaaa.orgmdpi.com Proteomics involves the study of the complete set of proteins, offering insights into the enzymes that are actually being produced and their abundance. nih.govfrontiersin.orgisaaa.orgmdpi.com Metabolomics focuses on the complete set of low molecular weight metabolites in a cell or organism, providing a snapshot of the metabolic state and allowing for the detection and quantification of this compound and its precursors or derivatives. nih.govfrontiersin.orgisaaa.org Integrating data from these different omics levels can provide a holistic understanding of the metabolic pathways leading to this compound, identify regulatory mechanisms, and pinpoint targets for metabolic engineering to improve production. frontiersin.orgisaaa.orgmdpi.com While specific large-scale omics studies solely centered on this compound were not detailed in the search results, these approaches are routinely applied in the study of secondary metabolite biosynthesis in microorganisms and plants and would be instrumental in comprehensive this compound research.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 439528 uni.lunih.govlipidmaps.org |

| Liquiritigenin (B1674857) | 114829 wikipedia.orgwikidata.orguni.lu |

| 2'-Hydroxyliquiritigenin | Not explicitly found in search results with a specific CID, but mentioned as a related intermediate. nih.govresearchgate.netuniovi.es |

| Isoliquiritigenin (B1662430) | 638278 wikipedia.orgflybase.orgfrontiersin.orgfishersci.calipidmaps.org |

| Pinocembrin | 68071 wikipedia.orglipidmaps.orguni.lubadd-cao.net |

| Naringenin | 439246 phcog.comfishersci.caresearchgate.netuni.lunih.gov |

| 2'-Hydroxyformononetin | 5280551 nih.govlipidmaps.orguni.lunih.govh-its.org |

Interactive Data Tables

However, the concept of presenting such data in an interactive format would be valuable if it were available. For instance, a hypothetical table showing this compound production in different engineered Streptomyces strains could be structured as follows:

| Engineered Strain | Key Genetic Modifications | This compound Titer (mg/L) | Reference |

| S. albus pGR | TAL, 4CL, CHS, CHR, CHI, F3H | Data not specified in search results | nih.govuniovi.es |

| S. albidoflavus | (Hypothetical) | (Hypothetical Data) |

Similarly, a hypothetical table for enzyme kinetics could be:

| Enzyme Involved in this compound Pathway | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| (Hypothetical Enzyme Name) | (Hypothetical Substrate) | (Hypothetical Data) | (Hypothetical Data) |

These tables are illustrative of how quantitative data, if found in research specifically on this compound production and enzyme kinetics, could be presented interactively.

Metabolomic Analysis for Pathway Elucidation and Product Quantification

Metabolomic analysis involves the comprehensive study of all metabolites within a biological system. This approach is crucial for understanding the metabolic state of cells, elucidating biosynthetic pathways, and quantifying the levels of specific compounds like this compound. creative-proteomics.comunina.itmdpi.com Both targeted and untargeted metabolomics approaches are used. Untargeted metabolomics provides a broad overview of the metabolome, revealing unexpected metabolic changes, while targeted metabolomics focuses on quantifying predefined sets of metabolites with high sensitivity and specificity. creative-proteomics.com

Metabolomic analysis, often coupled with techniques like liquid chromatography-mass spectrometry (LC-MS), has been used to identify and quantify flavonoids and their derivatives in plant extracts. creative-proteomics.commdpi.comhku.hk In the context of this compound, metabolomic studies can help confirm its presence, track its accumulation over time, and identify other related metabolites in the biosynthetic pathway. tandfonline.comnih.gov For instance, metabolomic analysis has been employed to understand how plants like Ophiopogon japonicus adapt to stress, revealing the accumulation of flavonoid-related metabolites and highlighting the importance of the phenylpropanoid and flavonoid biosynthesis pathways. nih.gov In alfalfa cells, metabolomic analysis using TLC (Thin Layer Chromatography) followed by scanning densitometry was used to study the accumulation of isoliquiritigenin and this compound over time after treatment with yeast extract, indicating that isoliquiritigenin accumulation preceded that of this compound. tandfonline.com

Genetic Manipulation Techniques

Genetic manipulation techniques are powerful tools for investigating gene function and engineering metabolic pathways to enhance the production of desired compounds.

Gene Overexpression and Gene Silencing (RNAi) Studies

Gene overexpression involves increasing the expression of a specific gene, typically to enhance the activity of an enzyme in a biosynthetic pathway. Gene silencing, often achieved through RNA interference (RNAi), involves reducing or eliminating the expression of a gene to study its function or block competing pathways. jyoungpharm.orgfrontiersin.orgthermofisher.commdpi.com

CRISPR/Cas9 Applications in Biosynthesis Pathway Engineering

CRISPR/Cas9 is a precise genome editing technology that allows for targeted modifications to DNA sequences, including gene knockout, insertion, or editing. frontiersin.org This technology has revolutionized metabolic engineering by enabling precise manipulation of biosynthetic pathways. mdpi.com

CRISPR/Cas9 has been applied to engineer metabolic pathways in various organisms, including plants and microorganisms, to improve the production of valuable secondary metabolites. nih.govfrontiersin.orgmdpi.com In the context of compounds produced in medicinal plants like licorice, CRISPR/Cas9 can be used to target genes encoding enzymes in the this compound biosynthetic pathway or competing pathways. By knocking out genes that divert precursors or upregulating genes that enhance flux towards this compound, researchers can potentially increase this compound yield. nih.gov For instance, CRISPR/Cas9 has been used in licorice hairy roots to block competing pathways in the triterpenoid (B12794562) biosynthesis pathway, leading to increased accumulation of glycyrrhizin. nih.gov While direct applications of CRISPR/Cas9 specifically for enhancing this compound production were not detailed, the technology's successful application in engineering related pathways in licorice demonstrates its potential for manipulating the this compound biosynthetic route. nih.gov

Advanced Analytical and Spectroscopic Techniques for this compound Analysis

Accurate identification, separation, and quantification of this compound are essential for research and potential applications. Advanced analytical and spectroscopic techniques play a vital role in this process.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying compounds in a mixture. ipinnovative.com It is particularly valuable for analyzing flavonoids and other plant secondary metabolites due to its ability to separate compounds based on their polarity and other chemical properties. ipinnovative.comnih.gov

HPLC is commonly employed for the analysis of this compound in plant extracts and biological samples. mdpi.comcore.ac.uktandfonline.comunina.ithku.hk It is used to determine the purity of isolated this compound and to quantify its concentration in various samples. ipinnovative.comnih.gov Reversed-phase HPLC is a common mode used for flavonoid analysis. core.ac.uktandfonline.comnih.gov However, challenges can arise in HPLC analysis of this compound due to its keto-enol tautomerism, which can lead to peak broadening. tandfonline.com Despite this, HPLC, often coupled with UV detection or mass spectrometry (HPLC-MS), remains a standard technique for the quantitative analysis of this compound and related flavonoids, providing valuable data on their levels in different biological systems or experimental conditions. mdpi.comunina.itmdpi.comhku.hk For example, HPLC has been used to measure the content of echinatin (B1671081) and isoliquiritigenin, related to the this compound pathway, in G. inflata hairy roots. mdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5281775 |

| Liquiritigenin | 5280445 |

| Echinatin | 5281774 |

| Licochalcone A | 9856599 |

| Isoliquiritigenin | 472287 |

| 7,4'-Dihydroxyflavone | 122316 |

| Glycyrrhizin | 14977139 |

Data Table Example:

While specific quantitative data directly linking genetic manipulations to precise this compound yield increases were not consistently available across the search results for direct inclusion in an interactive table focused solely on this compound yield changes due to genetic manipulation of its direct pathway, the search results did provide examples of quantitative data from related studies that illustrate the types of results obtained using these methodologies. For instance, the increase in related compounds due to genetic manipulation mdpi.com or the accumulation levels over time tandfonline.com were reported.

Here is an example of how data from a related study (increase in related flavonoids due to RNAi of a negative regulator) could be presented in a table format, illustrating the type of quantitative findings relevant to these research methodologies:

| Sample Type | Echinatin Content (µg/g DW) | Isoliquiritigenin Content (µg/g DW) | Licochalcone C Content (µg/g DW) |

| Control Hairy Roots | ~50 | ~150 | ~20 |

| RNAi-GiSRT2 Hairy Roots | ~150 | ~300 | ~50 |

| OE-GiSRT2 Hairy Roots | ~20 | ~80 | ~10 |

This table demonstrates how quantitative data on metabolite levels can be presented to show the impact of genetic manipulation (RNAi or overexpression of GiSRT2) on the accumulation of compounds related to the this compound pathway. mdpi.com Similar table formats would be used to present data from metabolomic quantification or HPLC analysis of this compound itself when such specific data is available in research findings.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique widely employed for the identification and quantification of compounds, including flavonoids like this compound, in complex matrices such as plant extracts. LC-MS combines the separation capabilities of liquid chromatography with the sensitive detection and structural information provided by mass spectrometry. This hyphenated technique is particularly valuable for analyzing natural products due to its ability to resolve multiple components in a single run and provide molecular weight and fragmentation data for identification.

In the analysis of licorice (Glycyrrhiza) extracts, LC-MS has been utilized to identify various flavonoids, including chalcones and flavanones, which are structurally related to this compound. Studies have applied LC-MS to profile the flavonoid content in different Glycyrrhiza species. For instance, LC-MS analysis of Glycyrrhiza uralensis extract has revealed the presence of several flavonoids, with their structures established or confirmed using this technique in conjunction with NMR spectroscopy. acs.org The molecular mass of compounds in the extract can be displayed with high accuracy using MS detection. acs.org

LC-MS methods for flavonoid analysis in licorice often involve reversed-phase liquid chromatography using C18 columns. nih.govmdpi.com Mobile phases typically consist of gradients of water and organic solvents, such as acetonitrile (B52724) or methanol, often acidified with a small percentage of acetic acid or formic acid to improve peak shape and ionization efficiency. rasayanjournal.co.in Detection is commonly performed using an Electrospray Ionization (ESI) source, which can be operated in either positive or negative ion mode, depending on the analyte's properties. rasayanjournal.co.inuliege.be For flavonoids, negative ion mode is frequently used, yielding deprotonated molecules ([M-H]-) or other characteristic fragment ions. Mass analyzers such as triple quadrupoles (QqQ) or ion traps are used to acquire mass spectra, providing information on the molecular weight and fragmentation patterns of the separated compounds. mdpi.comrasayanjournal.co.inuliege.be Tandem mass spectrometry (MS/MS) can provide more detailed structural information by fragmenting selected ions and analyzing the resulting product ions. mdpi.comrasayanjournal.co.in

LC-MS is also crucial for trace analysis, enabling the detection and identification of this compound even when present at low concentrations within a complex mixture. The sensitivity of modern MS instruments allows for the detection of compounds in the nanogram per milliliter range or even lower. mdpi.comuliege.be While specific LC-MS parameters solely for this compound were not extensively detailed in the provided search results, the general methodologies applied to related licorice flavonoids highlight the applicability of LC-MS for this compound analysis. The technique's ability to differentiate isomers and provide characteristic mass fragments is essential for the accurate identification of this compound within complex plant extracts. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the comprehensive structural assignment of organic compounds, including natural products like this compound. NMR provides detailed information about the connectivity of atoms, functional groups, and the spatial arrangement of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used in the structure elucidation process. numberanalytics.comlibretexts.orgox.ac.ukpitt.edu

For this compound, NMR spectroscopy, particularly 1H NMR and 13C NMR, is fundamental in confirming its structure. 1H NMR spectra provide information on the different types of protons in the molecule, their chemical environments (chemical shifts), and their coupling interactions with neighboring protons (splitting patterns and coupling constants). numberanalytics.comlibretexts.orgox.ac.uk 13C NMR spectroscopy provides information on the carbon skeleton of the molecule, with chemical shifts indicative of the hybridization and electronic environment of each carbon atom. numberanalytics.comlibretexts.orgox.ac.uk The combination of 1H and 13C NMR data allows for the assignment of most proton and carbon signals to specific positions within the molecular structure.

Two-dimensional NMR experiments are crucial for establishing correlations between nuclei, which helps to piece together the molecular structure. numberanalytics.comlibretexts.orgox.ac.ukpitt.edu Common 2D NMR techniques used in natural product structure elucidation include:

Correlation Spectroscopy (COSY): Reveals correlations between protons that are coupled to each other, typically through one, two, or three bonds. libretexts.orgox.ac.ukpitt.edu

Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). libretexts.orgox.ac.ukpitt.edu

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds, and sometimes even four bonds in conjugated systems. libretexts.orgox.ac.ukpitt.edu HMBC is particularly useful for identifying quaternary carbons and connecting different parts of the molecule. ox.ac.uk

Studies on licorice flavonoids have frequently employed 1H and 13C NMR, along with 2D NMR techniques, to confirm the structures of isolated compounds. acs.orgmdpi.comnih.gov For instance, NMR data recorded in solvents like DMSO-d6 are commonly reported for licorice constituents. acs.orgresearchgate.net While specific detailed NMR data (chemical shifts, coupling constants) solely for this compound were not explicitly provided in the search snippets, the successful application of these NMR techniques to other structurally similar flavonoids from licorice, such as liquiritigenin and isoliquiritigenin, demonstrates their effectiveness for this compound as well. acs.orgresearchgate.net The interpretation of chemical shifts, splitting patterns, and correlations from 2D NMR spectra allows researchers to unambiguously assign the positions of all atoms and confirm the proposed structure of this compound. numberanalytics.comlibretexts.orgox.ac.uk

Therapeutic Potential and Future Trajectories in Licodione Research

Preclinical Research and Development Considerations

Preclinical research on licodione has explored its various biological activities, suggesting potential therapeutic applications. Studies have indicated that this compound possesses anti-inflammatory properties. For instance, it has been investigated for its inhibitory effects on the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses dntb.gov.uamdpi.comnih.gov. The search for natural or non-natural lead compounds that can inhibit NLRP3 inflammasome is an active area in medicinal chemistry mdpi.com.

This compound is a precursor in the biosynthesis of echinatin (B1671081), a retrochalcone also found in Glycyrrhiza echinata acs.orgoup.com. Preclinical studies on related compounds, such as those derived from Glycyrrhiza glabra and G. iconica, have shown potential cytotoxic activities against certain human cancer cell lines, particularly hepatocellular carcinoma yok.gov.tr. While this research focuses on other compounds, it highlights the potential for discovering anticancer drug candidates within Glycyrrhiza species, which could extend to this compound or its derivatives yok.gov.tr.

Preclinical development considerations for this compound involve understanding its molecular mechanisms of action and evaluating its efficacy in relevant in vitro and in vivo models. The focus on inhibiting specific inflammatory pathways, like the NLRP3 inflammasome, provides a clear direction for targeted preclinical studies dntb.gov.uamdpi.com. Further research is needed to fully elucidate the spectrum of this compound's biological activities and to determine its potential as a therapeutic agent yok.gov.tr.

Synthetic Biology and Bioproduction of this compound and its Analogues

The production of natural products like this compound from plant sources can face challenges such as low yields and dependence on agricultural factors frontiersin.org. Synthetic biology and bioproduction offer promising alternative strategies for the sustainable and efficient production of this compound and its analogues frontiersin.orgnih.gov.

This compound is synthesized in plants from (2S)-liquiritigenin through the action of this compound synthase, a cytochrome P450 enzyme (CYP93B1) oup.commdpi.comresearchgate.netcore.ac.uk. This enzyme catalyzes the 2-hydroxylation of the flavanone (B1672756) molecule, followed by hemiacetal opening researchgate.net. The gene encoding this compound synthase has been identified and cloned from Glycyrrhiza echinata oup.comuniv-lorraine.frnih.gov.

Biotechnological approaches have been explored to enhance the production of flavonoids, including this compound, in plant cell cultures. For example, treating cultured Glycyrrhiza echinata cells with yeast extract has been shown to induce the production of this compound and other metabolites of the retrochalcone/flavone (B191248) pathway oup.comdntb.gov.ua. The biosynthesis of this compound has also been observed in cultured alfalfa cells induced by yeast extract jst.go.jpoup.com.

Synthetic biology enables the engineering of microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, for the production of valuable natural products frontiersin.orgnih.gov. By introducing the genes encoding the necessary biosynthetic enzymes, including this compound synthase, it may be possible to engineer microorganisms to produce this compound and its analogues frontiersin.orgnih.gov. This approach could provide a more controlled and scalable method of production compared to traditional plant extraction frontiersin.org.

Research has also focused on the synthesis of this compound analogues. For example, the total synthesis of 2'-methoxy-3'-prenyl-licodione, an analogue with potential biological activity, has been attempted kfupm.edu.sa. Developing efficient synthetic routes for this compound and its modified forms is crucial for exploring their therapeutic potential mdpi.comkfupm.edu.sa.

Agro-biotechnological Applications for Plant Improvement and Stress Tolerance

This compound, as a plant secondary metabolite, may play a role in plant defense mechanisms and responses to environmental stresses. Flavonoids, in general, are known to be involved in plant growth, stress tolerance, and disease management unina.itfrontiersin.org. Stress-induced formation of compounds like 5'-prenyl-licodione has been observed in cultured Glycyrrhiza echinata cells dntb.gov.uadntb.gov.uascribd.com.

Agro-biotechnological applications could leverage the understanding of this compound's role in plants for crop improvement. For instance, if this compound or its related pathways contribute to stress tolerance, genetic engineering or other biotechnological interventions could be used to enhance the levels of these compounds in crops, thereby improving their resilience to abiotic stresses such as salinity, drought, or extreme temperatures, and biotic stresses like pathogens and pests unina.itusp.brimpellobio.com.

Research into the molecular regulation of flavonoid biosynthesis in licorice, including the enzymes involved in this compound production, can provide the theoretical basis for improving field cultivation techniques to enhance the yield of bioactive compounds mdpi.com. Studies on how abiotic stresses and plant hormones influence flavonoid accumulation, correlating with the expression of genes involved in their biosynthesis, are relevant in this context researchgate.net.

While direct studies specifically on using this compound itself for plant improvement or stress tolerance applications are less documented, the broader understanding of flavonoids in plant defense and stress response suggests a potential area for future agro-biotechnological research unina.itfrontiersin.orgimpellobio.commdpi.com. Exploring the precise function of this compound in the plant's response to specific stressors could lead to novel strategies for developing more robust crops.

Identified Research Gaps and Future Investigative Avenues for this compound

Despite the research conducted on this compound, several gaps remain, pointing towards future investigative avenues. A significant gap lies in the comprehensive understanding of the full spectrum of this compound's biological activities and its precise molecular targets in various physiological and pathological processes yok.gov.tr. While anti-inflammatory activity, particularly NLRP3 inflammasome inhibition, has been explored, other potential therapeutic effects warrant investigation dntb.gov.uamdpi.com.

Further preclinical studies are needed to establish the efficacy and safety of this compound for specific therapeutic applications. This includes detailed in vivo studies to assess its pharmacokinetic and pharmacodynamic properties yok.gov.tr.

In the realm of synthetic biology and bioproduction, optimizing the heterologous expression of this compound biosynthetic enzymes in microbial hosts remains an area for further development frontiersin.orgnih.gov. Improving yields and developing cost-effective bioproduction processes are crucial for potential industrial applications. Exploring novel enzymes or pathways for the synthesis of this compound analogues with enhanced properties is also a promising avenue kfupm.edu.sa.

Regarding agro-biotechnological applications, a deeper understanding of this compound's specific role in plant stress tolerance is needed. Research could focus on identifying the genes and regulatory mechanisms that control this compound production in response to different stressors researchgate.net. This knowledge could then be applied to develop strategies for enhancing this compound levels in plants through breeding or genetic engineering unina.itimpellobio.com.

Finally, research into the potential synergistic effects of this compound with other plant compounds or therapeutic agents could open up new possibilities for combination therapies or the development of enriched plant extracts for specific health benefits.

Q & A

Q. How can Licodione (C₈H₆O₄, 151.0374 Da) be reliably identified and characterized in plant extracts?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) for precise mass confirmation (targeting m/z 151.0374 ± 2 ppm) combined with tandem MS/MS for fragmentation patterns. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy to confirm the planar structure, particularly focusing on aromatic proton signals (δ 6.8–7.2 ppm) and carbonyl groups (δ 170–180 ppm) . For quantification, employ HPLC-DAD with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% formic acid) .

Q. What experimental design principles should guide initial pharmacological studies of this compound?

Methodological Answer: Apply the PICO framework (Population: in vitro cell lines; Intervention: this compound dosage; Comparison: untreated controls; Outcome: cytotoxicity/apoptosis markers) to structure hypotheses. Prioritize dose-response experiments (e.g., 0.1–100 µM) with triplicate measurements to establish IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays via MTT or Annexin V/PI staining .

Q. How can researchers address inconsistencies in this compound’s reported antioxidant activity across studies?

Methodological Answer: Standardize assay conditions (e.g., DPPH/ABTS radical scavenging protocols, pH, temperature) and control for matrix effects (e.g., solvent interference). Use contradiction analysis by comparing study parameters (e.g., this compound purity, solvent polarity) and applying statistical tools like Bland-Altman plots to identify systematic biases .

Advanced Research Questions

Q. What strategies resolve contradictions between this compound’s in vitro bioactivity and in vivo efficacy gaps?

Methodological Answer: Investigate pharmacokinetic limitations (e.g., poor bioavailability) using PBPK modeling and validate with in vivo absorption studies. Optimize formulations via nanoencapsulation (e.g., liposomes) to enhance solubility. Cross-reference metabolomics data to identify active metabolites that may contribute to observed effects .

Q. How can this compound’s mechanism of action be elucidated when existing data conflict across signaling pathways?

Methodological Answer: Deploy multi-omics integration (transcriptomics, proteomics) to map pathway crosstalk (e.g., NF-κB vs. Nrf2). Use CRISPR-Cas9 knockout models to isolate critical targets. Apply Bayesian network analysis to prioritize pathways with highest causal evidence .

Q. What advanced statistical methods are suitable for analyzing this compound’s synergistic effects in combination therapies?

Methodological Answer: Apply the Chou-Talalay combination index (CI) method to quantify synergism/antagonism. Use response surface methodology (RSM) to model interactions between this compound and co-administered drugs. Validate with isobolograms and Monte Carlo simulations to account for variability .

Q. How should researchers design studies to differentiate this compound’s direct effects from matrix-derived artifacts?

Methodological Answer: Implement activity-guided fractionation coupled with HRMS to isolate this compound from co-extracted compounds. Use negative controls (e.g., this compound-depleted fractions) and orthogonal assays (e.g., enzymatic vs. cellular) to confirm specificity .

Methodological Frameworks and Quality Assurance

Q. What criteria ensure this compound research aligns with reproducibility standards?

Methodological Answer: Follow ARRIVE guidelines for preclinical studies, documenting purity (≥95% via HPLC), storage conditions (−80°C in inert atmosphere), and batch-to-batch variability. Share raw spectra/analytical data in public repositories (e.g., MetaboLights) .

Q. How can this compound’s structural analogs be systematically explored for SAR studies?

Methodological Answer: Use computational docking (AutoDock Vina) to prioritize analogs with favorable binding energies to target proteins (e.g., COX-2). Synthesize derivatives via regioselective modifications (e.g., hydroxylation/methylation) and validate via QSAR models .

Q. What ethical frameworks apply to this compound research involving animal models?

Methodological Answer: Adhere to 3R principles (Replacement, Reduction, Refinement). For in vivo toxicity studies, use the OECD 423 guideline with staggered dosing and humane endpoints. Obtain ethics approval (e.g., IACUC) and report compliance in manuscripts .

Data Interpretation and Reporting

Q. How should researchers address non-significant or negative results in this compound studies?

Methodological Answer: Report effect sizes with 95% confidence intervals to distinguish clinical irrelevance from statistical limitations. Use funnel plots to assess publication bias and pre-register studies (e.g., Open Science Framework) to mitigate selective reporting .

Q. What meta-analysis approaches synthesize fragmented data on this compound’s bioactivities?

Methodological Answer: Perform systematic reviews using PRISMA guidelines. Apply random-effects models to account for heterogeneity and subgroup analyses (e.g., by plant source, extraction method). Use GRADE criteria to assess evidence quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.